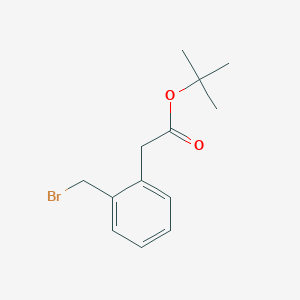
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate
描述
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromomethyl group attached to a phenylacetic acid moiety, which is further esterified with a t-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate typically involves the esterification of 2-Bromomethylphenylacetic acid with t-butanol. One common method is the use of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of anhydrous magnesium sulfate as a drying agent and excess boron trifluoride diethyl etherate as a catalyst can enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of phenylacetic acid or phenylacetone.
Reduction: Formation of 2-Bromomethylphenylacetic alcohol.
科学研究应用
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
作用机制
The mechanism of action of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and transesterification reactions, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
- 2-Chloromethylphenylacetic acid t-butyl ester
- 2-Iodomethylphenylacetic acid t-butyl ester
- 2-Bromomethylbenzoic acid t-butyl ester
Uniqueness
Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes it a valuable intermediate in various synthetic applications .
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-(bromomethyl)phenyl]acetate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 |
InChI 键 |
ZWQDAUBABHZOBR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
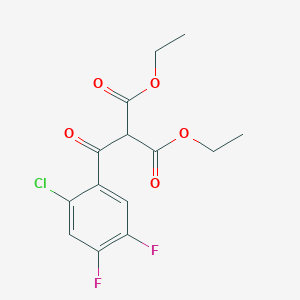
![1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B8569199.png)
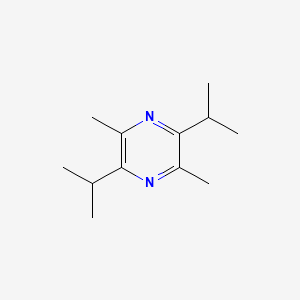

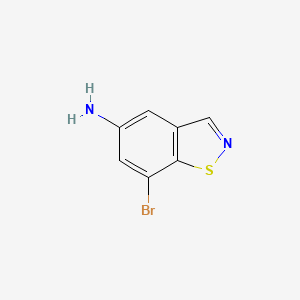


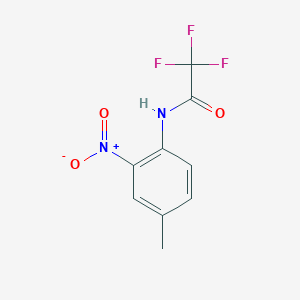


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)
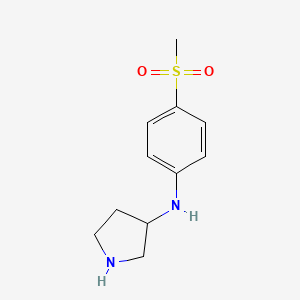
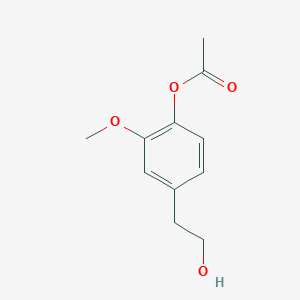
![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)
